![molecular formula C6H11ClO2S B1375882 Methyl 2-[(3-chloropropyl)sulfanyl]acetate CAS No. 62519-33-9](/img/structure/B1375882.png)
Methyl 2-[(3-chloropropyl)sulfanyl]acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-chloropropyl)sulfanyl]acetate typically involves the reaction of methyl 2-mercaptoacetate with 1-chloro-3-bromopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the 1-chloro-3-bromopropane, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-chloropropyl)sulfanyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be cleaved by water or bases, releasing methanol and thiosalicylic acid.
Substitution: The chlorine atom in the 3-chloropropyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Hydrolysis: Methanol and thiosalicylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
Methyl 2-[(3-chloropropyl)sulfanyl]acetate has several applications in scientific research, including:
Organic Chemistry: Used as a precursor for the synthesis of polyfunctionalized pyrrole and thiophene derivatives.
Polymer Chemistry: Involved in the synthesis of chemically amplified photoresist polymers via reversible addition-fragmentation chain transfer (RAFT) polymerization.
Industrial Chemistry: Utilized in both research and development (R&D) and commercial production processes.
Catalysis and Material Science: Preparation and application of sulfonic acid derivatives bonded to inorganic supports.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-chloropropyl)sulfanyl]acetate involves its functional groups:
Ester Group: Participates in hydrolysis and other reactions.
Sulfide Linkage: Known for its role in biological molecules like cysteine.
Chlorinated Propyl Chain: Introduces a reactive chlorine atom and modifies the molecule’s properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(3-bromopropyl)sulfanyl]acetate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-[(3-iodopropyl)sulfanyl]acetate: Similar structure but with an iodine atom instead of chlorine.
Methyl 2-[(3-fluoropropyl)sulfanyl]acetate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl 2-[(3-chloropropyl)sulfanyl]acetate is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
methyl 2-(3-chloropropylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBQVMKNNAGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60807835 | |
| Record name | Methyl [(3-chloropropyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60807835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62519-33-9 | |
| Record name | Methyl [(3-chloropropyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60807835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


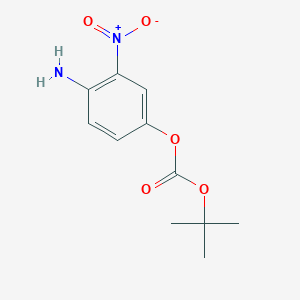
![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)
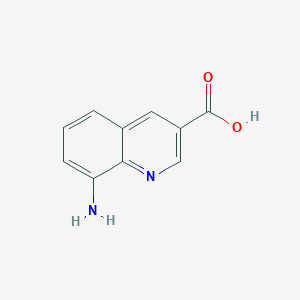

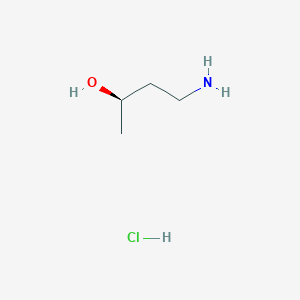
![2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B1375807.png)
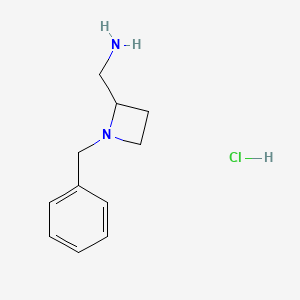
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride](/img/structure/B1375809.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1375810.png)
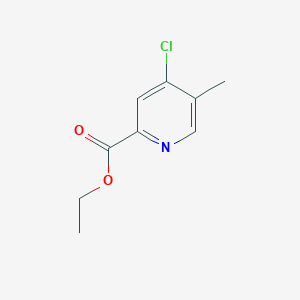
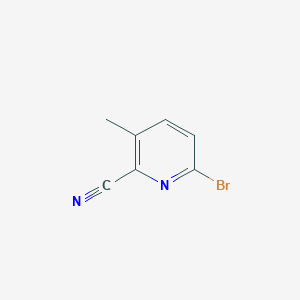
![(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B1375818.png)
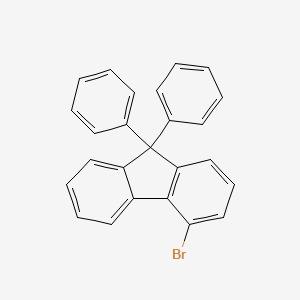
![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)
